Physicochemical Characterization and Synthetic Utility of 1-(2,4-Dinitrophenyl)-3-methylpiperazine
Executive Summary 1-(2,4-Dinitrophenyl)-3-methylpiperazine is a specialized heterocyclic compound utilized primarily as a chiral intermediate in pharmaceutical synthesis and as a chromogenic derivative in analytical chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2,4-Dinitrophenyl)-3-methylpiperazine is a specialized heterocyclic compound utilized primarily as a chiral intermediate in pharmaceutical synthesis and as a chromogenic derivative in analytical chemistry. Its structural distinctiveness arises from the interplay between the electron-deficient 2,4-dinitrophenyl (DNP) moiety and the chiral 3-methylpiperazine core.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways (emphasizing regioselectivity), and applications in drug discovery.
Fundamental Physicochemical Properties[1]
The molecular identity of 1-(2,4-Dinitrophenyl)-3-methylpiperazine is defined by the substitution of the hydrogen on the secondary amine of 2-methylpiperazine with a 2,4-dinitrophenyl group. Due to IUPAC priority rules, the nitrogen attached to the phenyl ring is designated position 1, placing the methyl group at position 3.
Table 1: Key Chemical Data
Property
Value
Notes
IUPAC Name
1-(2,4-Dinitrophenyl)-3-methylpiperazine
Molecular Formula
C₁₁H₁₄N₄O₄
Confirmed via elemental summation
Molecular Weight
266.25 g/mol
Average mass
Exact Mass
266.1015 Da
Monoisotopic
Chirality
Yes (C3 position)
Exists as (R) or (S) enantiomers
Appearance
Yellow to Orange Solid
Characteristic of DNP derivatives
Solubility
DMSO, DMF, CH₂Cl₂
Poor water solubility due to lipophilic DNP
pKa (Calc.)
~8.5 (Secondary amine)
N4 remains basic; N1 is non-basic (aniline-like)
Structural Visualization
The following diagram illustrates the connectivity and functional zones of the molecule.
Figure 1: Structural decomposition of 1-(2,4-Dinitrophenyl)-3-methylpiperazine highlighting the electron-withdrawing chromophore and the chiral center.
Synthetic Pathways and Regioselectivity
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (
) . However, the critical technical challenge is regioselectivity .
The Regioselectivity Challenge
The starting material, 2-methylpiperazine , contains two nucleophilic nitrogen atoms:
N1 (Adjacent to Methyl): Sterically hindered.
N4 (Distal to Methyl): Sterically accessible.
When reacting with 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent) , the bulky DNP group preferentially attacks the less hindered N4 nitrogen. According to IUPAC nomenclature, the substituted nitrogen becomes N1, resulting in the 3-methyl isomer product.
Protocol: Synthesis via
Reagents:
1-Fluoro-2,4-dinitrobenzene (1.0 eq)
2-Methylpiperazine (1.1 eq)
Potassium Carbonate (
) or Triethylamine () (2.0 eq)
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
Preparation: Dissolve 2-methylpiperazine (1.1 eq) and
(2.0 eq) in ACN. Cool to 0°C to control exotherm.
Addition: Dropwise addition of 1-fluoro-2,4-dinitrobenzene (1.0 eq) dissolved in ACN. The solution will turn bright yellow immediately.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.
Purification: The secondary amine (N4 in starting material, now N1 in product) has reacted. The remaining amine (N4 in product) is basic. Purify via acid-base extraction or silica column chromatography.
Figure 2: Reaction pathway demonstrating the formation of the target molecule via nucleophilic aromatic substitution.
Analytical Identification
Researchers must validate the identity of the synthesized compound using spectroscopic methods. The following signals are diagnostic:
¹H NMR (DMSO-d₆):
Aromatic Region: Three distinct protons for the 2,4-DNP ring. A doublet (~8.5 ppm), a doublet of doublets (~8.2 ppm), and a doublet (~7.2 ppm).
Piperazine Ring: Multiplets in the 3.0–4.5 ppm range. The protons adjacent to N1 (DNP-attached) will be deshielded (downfield).
Methyl Group: A distinct doublet around 1.0–1.2 ppm.
Mass Spectrometry (ESI+):
Expected [M+H]⁺ peak at 267.26 m/z .
UV-Vis Spectroscopy:
Strong absorption
~360 nm (characteristic yellow color of nitroanilines).
Applications in Drug Discovery[4][6]
Pharmacophore Scaffold
The 1-arylpiperazine motif is a "privileged structure" in medicinal chemistry, appearing in numerous CNS-active drugs (e.g., antidepressants, antipsychotics). The 3-methyl variation introduces chirality, which can:
Enhance selectivity for specific receptor subtypes (e.g., Serotonin 5-HT receptors).
Metabolic blocking: The methyl group can sterically hinder metabolic oxidation at the piperazine ring.
Analytical Derivatization
The DNP group acts as a "chromogenic tag."
Workflow: Reacting a chiral 2-methylpiperazine sample with Sanger's reagent allows for the separation of enantiomers via HPLC using standard UV detectors (due to the DNP tag) rather than requiring specialized refractive index detectors.
References
PubChem. 1-(2,4-Dinitrophenyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational reference for DNP-labeling chemistry).
Exploratory
Solubility Profile of Dinitrophenyl Methylpiperazine Derivatives in Organic Solvents
[1][2] Executive Summary This technical guide details the physicochemical characterization of dinitrophenyl methylpiperazine (DNP-MP) derivatives, a class of intermediates critical in the synthesis of antifungal azoles,...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide details the physicochemical characterization of dinitrophenyl methylpiperazine (DNP-MP) derivatives, a class of intermediates critical in the synthesis of antifungal azoles, antihistamines, and high-energy density materials.
The solubility profile of these amphiphilic molecules is governed by the competition between the electron-withdrawing dinitrophenyl ring (
-stacking, hydrophobic) and the methylpiperazine moiety (H-bond accepting, basic). This guide provides a rigorous experimental framework using Dynamic Laser Monitoring , thermodynamic modeling via the Modified Apelblat Equation , and solvent selection strategies for process optimization (crystallization and reaction engineering).
Molecular Architecture & Solvation Mechanisms
To predict and manipulate solubility, one must first understand the solute-solvent interactions specific to DNP-MP derivatives.
Structural Pharmacophores
2,4-Dinitrophenyl Ring: A planar, highly electron-deficient aromatic system. It drives solubility in polar aprotic solvents via dipole-dipole interactions but limits solubility in water due to the "hydrophobic effect" and lack of strong H-bond donors.
N-Methylpiperazine Ring: A saturated heterocycle in a chair conformation. The tertiary amines act as H-bond acceptors. This moiety enhances solubility in protic solvents (alcohols) compared to pure nitro-aromatics.
Solvent Interaction Ranking
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility hierarchy for DNP-MP derivatives typically follows this order:
Solvent Class
Representative Solvents
Interaction Mechanism
Solubility Potential
Polar Aprotic
DMF, DMSO, NMP
Strong dipole-dipole; disruption of crystal lattice energy.
High (Primary Solvents)
Polar Protic
Methanol, Ethanol
H-bonding with piperazine nitrogens; limited by hydrophobic phenyl ring.
Moderate (Crystallization Anti-solvents)
Moderately Polar
Acetone, Ethyl Acetate
Van der Waals + weak dipole interactions.
Moderate to High
Non-Polar
Toluene, Hexane
Weak dispersion forces; unable to overcome lattice energy.
The traditional "shake-flask" method is prone to sampling errors and temperature fluctuations. The Dynamic Laser Monitoring Method is the industry standard for generating precise solubility curves (
vs. ).
Principle
This technique detects the phase transition (solid dissolution) by monitoring the intensity of a laser beam passing through a suspension. As the solid dissolves upon heating, light scattering decreases. The "clear point" (transmittance maximum) indicates the saturation temperature (
).
Detailed Workflow
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.
Step-by-Step Methodology
Preparation: Calibrate the analytical balance (
g) and the laser monitoring system (e.g., focused beam nm).
Loading: Place a known mass of solvent (
) into a jacketed glass vessel. Add a known mass of DNP-MP derivative ().
Agitation: Initiate stirring (magnetic bar) at constant speed (e.g., 400 rpm) to ensure suspension homogeneity without cavitation.
Temperature Ramp: Circulate water through the jacket. Increase temperature slowly (rate
K/h near equilibrium) while recording laser transmittance.
Endpoint Detection: The temperature at which the laser transmittance intensity reaches a stable maximum plateau is recorded as
.
Iteration: Add an additional increment of solute to the same vessel and repeat the heating cycle to generate the next point on the curve (synthetic method).
Thermodynamic Modeling
To translate experimental data into process engineering parameters, the solubility data must be correlated using thermodynamic models.
Modified Apelblat Equation
The Modified Apelblat equation is the most robust semi-empirical model for DNP-MP derivatives, accounting for the non-ideal behavior of the solution over a wide temperature range.
: Empirical parameters derived from non-linear regression.
Application: Use this model to interpolate solubility at any specific process temperature (e.g., cooling crystallization set-points).
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the driving forces of dissolution:
Enthalpy of Solution (
):
Insight: For DNP-MP derivatives, dissolution is typically endothermic (
), meaning solubility increases with temperature.
Gibbs Free Energy (
):
Insight: A positive
indicates the process is non-spontaneous at standard conditions (requires thermal energy).
Data Interpretation & Solvent Selection Guide
The following decision matrix assists in selecting the optimal solvent for specific process goals (Reaction vs. Purification).
Solubility Data Trends (Representative)
High Solubility (
): DMF, DMSO. (Best for reaction media).
Moderate Solubility (
): Acetone, Ethyl Acetate. (Best for cooling crystallization).
Low Solubility (
): Ethanol, Water, Hexane. (Best for anti-solvents or washing).
Process Optimization Logic
Figure 2: Decision tree for solvent selection based on solubility thermodynamics.
References
Measurement Technique: Li, M., et al. (2015).[5] "An automated system for determining drug solubility based on laser monitoring technique."[4][5][6][7] Journal of Laboratory Automation. Link
Thermodynamic Modeling (Apelblat): Zhang, Y., et al. (2016). "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical & Engineering Data. Link
Piperazine Derivative Data: Neerup, R., et al. (2025).[8] "Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions." Chemical Engineering Research and Design. Link
Laser Microinterferometry: Surov, A.O., et al. (2023). "Laser Microinterferometry for API Solubility and Phase Equilibria." Pharmaceutics.[3][9][10] Link
Dinitrophenyl Chemistry: PubChem. "1-(2,4-Dinitrophenyl)piperazine Compound Summary."[11] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Technical Analysis: 1-(2,4-Dinitrophenyl)-3-methylpiperazine vs. 1-(2,4-Dinitrophenyl)-4-methylpiperazine
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
In the development of piperazine-based pharmacophores and analytical standards, the distinction between C-methylated and N-methylated isomers is critical yet often overlooked. This guide provides a rigorous technical comparison between 1-(2,4-Dinitrophenyl)-3-methylpiperazine (a C-methyl derivative) and its constitutional isomer, 1-(2,4-Dinitrophenyl)-4-methylpiperazine (an N-methyl derivative).
While they share the molecular formula
and similar chromatographic retention times, their divergent electronic properties, metabolic stabilities, and reactivity profiles necessitate precise discrimination. This document outlines the structural causality, synthetic routes, and self-validating analytical protocols required to distinguish these isomers with high confidence.
Part 1: Structural & Electronic Characterization[1]
The core difference lies in the location of the methyl group relative to the piperazine ring's nitrogen atoms. This structural variance dictates the basicity of the distal nitrogen and the molecule's potential for further functionalization.
1.1 Structural Definitions
Compound A (3-Methyl Isomer): The methyl group is attached to the carbon atom at position 3 of the piperazine ring.[1] The distal nitrogen (N4) is a secondary amine .
Compound B (4-Methyl Isomer): The methyl group is attached to the nitrogen atom at position 4. The distal nitrogen (N4) is a tertiary amine .
1.2 Physicochemical Comparison Table
Feature
1-(2,4-DNP)-3-methylpiperazine
1-(2,4-DNP)-4-methylpiperazine
Isomer Type
C-Methylated (Constitutional)
N-Methylated (Constitutional)
Distal Amine (N4)
Secondary ()
Tertiary ()
H-Bond Donor
Yes (N4-H)
No
Reactivity
High (Nucleophilic attack possible at N4)
Low ( chemically "capped")
Predicted pKa (N4)
~9.8 (Typical amine)
~9.0 (Typical amine)
H NMR (Methyl)
Doublet (Coupled to CH)
Singlet (Isolated)
LogP (Hydrophobicity)
Lower (More polar due to NH)
Higher (More lipophilic)
1.3 Structural Visualization (DOT)
Figure 1: Symbolic representation of the constitutional isomers. Note the Secondary Amine (N4-H) in the 3-methyl variant vs. the Tertiary Amine (N4-Me) in the 4-methyl variant.
Part 2: Synthetic Protocols & Regioselectivity[4]
The synthesis of these compounds relies on Nucleophilic Aromatic Substitution (
).[2] The choice of starting material dictates the final isomer, but regioselectivity challenges arise with the 3-methyl variant.
2.1 Synthesis Workflow Diagram
Figure 2: Synthetic pathways showing the regioselective outcome for the 3-methyl isomer synthesis.
2.2 Protocol A: Synthesis of 1-(2,4-DNP)-4-methylpiperazine
Rationale: This reaction is straightforward as N-methylpiperazine has only one secondary amine available for nucleophilic attack.
followed by dropwise addition of 1-methylpiperazine at 0°C to control exotherm.
Reflux for 2 hours. The solution will turn deep yellow/orange (characteristic of DNP amines).
Workup: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM).
Purification: Recrystallization from EtOH yields bright yellow needles.
Yield: Typically >85%.
2.3 Protocol B: Synthesis of 1-(2,4-DNP)-3-methylpiperazine
Rationale: 2-methylpiperazine has two nucleophilic nitrogens. The nitrogen distal to the methyl group (N4) is less sterically hindered than the nitrogen adjacent to the methyl group (N1). Under kinetic control, the DNP group attaches to the unhindered nitrogen. Upon attachment, this nitrogen becomes N1 (IUPAC priority), placing the methyl group at position 3.
Solvent: Dichloromethane (DCM) at low temperature (-10°C to 0°C).
Procedure:
Dissolve 2-methylpiperazine in DCM.
Add TEA.
Slowly add 1-chloro-2,4-dinitrobenzene dissolved in DCM over 30 minutes. Note: Slow addition favors the most nucleophilic/least hindered amine.
Stir at 0°C for 1 hour, then allow to warm to room temperature.
Purification (Critical):
The reaction may yield traces of the 2-methyl isomer (DNP on hindered N).
Use Flash Column Chromatography (Silica gel; Gradient: 0-5% Methanol in DCM).
The 3-methyl isomer (less hindered formation) is the major product.
Part 3: Analytical Discrimination (Self-Validating Protocols)
Researchers must validate the identity of their isomer using
H NMR. This is the definitive method for distinguishing the two.
3.1 NMR Spectroscopy Strategy
The Diagnostic Signal: The Methyl Group
4-Methyl Isomer (N-Methyl):
The methyl protons are attached to a nitrogen atom. They have no neighboring protons (3 bonds away) to split the signal.
Result: A sharp Singlet (s) around
2.3 - 2.4 ppm.
3-Methyl Isomer (C-Methyl):
The methyl protons are attached to a chiral carbon (C3). This carbon has a proton attached (methine).
Result: A Doublet (d) around
1.1 - 1.3 ppm due to spin-spin coupling ( Hz) with the methine proton.
Secondary Diagnostic: Aromatic Region
The DNP protons will show similar splitting patterns (d, dd, d) for both, but the chemical shifts will differ slightly due to the electronic influence of the piperazine nitrogen. The N1 in the 4-methyl isomer is attached to a secondary carbon, whereas in the 3-methyl isomer, N1 is attached to a secondary carbon as well. The methyl group's proximity in the 3-methyl isomer exerts a shielding effect on the adjacent ring protons.
3.2 Mass Spectrometry (MS) Fragmentation
4-Methyl Isomer:
Molecular Ion: [M+H]+ = 267.
Fragmentation: Often shows a characteristic loss of the N-methyl piperazine fragment or cleavage of the N-Me group.
3-Methyl Isomer:
Molecular Ion: [M+H]+ = 267.
Fragmentation: The methyl is on the carbon skeleton. Fragmentation of the ring is required to lose the methyl group, leading to a distinct fragmentation pattern compared to the N-dealkylation seen in the 4-methyl isomer.
Part 4: Functional Implications in Research
4.1 Derivatization Potential
3-Methyl Isomer: Contains a free secondary amine (N4). This allows for "double derivatization." It can be used as a linker to attach the DNP chromophore to other molecules (e.g., acyl chlorides, isocyanates).
4-Methyl Isomer: The molecule is "dead-end" regarding nucleophilic substitution. It is useful primarily as a metabolic probe or a specific receptor ligand where the tertiary amine mimics a biological neurotransmitter motif.
4.2 Metabolic Stability
In drug metabolism studies (DMPK):
N-Methyl (4-isomer): Susceptible to N-demethylation by Cytochrome P450 enzymes (producing the nor-derivative).
C-Methyl (3-isomer): More resistant to dealkylation. Metabolism would likely occur via hydroxylation of the aromatic ring or the methyl group itself, but the carbon skeleton remains intact.
References
Synthesis and Reactivity of Piperazines
Source: PrepChem. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.
Context: Establishes the kinetic principles governing the reaction of DNP-chlorides with amines, crucial for understanding the regioselectivity in the 3-methyl synthesis.
Analytical Characterization (NMR)
Source: National Institutes of Health (NIH) PubChem. (2024). 1-(2,4-Dinitrophenyl)
The 2,4-Dinitrophenyl Piperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2,4-dinitrophenyl piperazine (DNPP) scaffold is an emerging pharmacophore of significant interest in contemporary d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dinitrophenyl piperazine (DNPP) scaffold is an emerging pharmacophore of significant interest in contemporary drug discovery. This technical guide provides a comprehensive overview of the DNPP core, from its fundamental chemical properties and synthesis to its diverse applications in medicinal chemistry. We will delve into the mechanistic rationale behind its activity, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of DNPP derivatives. This document serves as a critical resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Strategic Fusion of Two Potent Moieties
The 2,4-dinitrophenyl piperazine scaffold represents a strategic amalgamation of two independently significant chemical entities: the piperazine ring and the 2,4-dinitrophenyl group. This combination results in a unique molecular architecture with a rich potential for therapeutic applications.
The piperazine ring , a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its ability to introduce favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[3][4] The two nitrogen atoms provide handles for facile chemical modification, allowing for the creation of diverse libraries of compounds with fine-tuned biological activities.[3] Piperazine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and central nervous system activities.[5][6][7]
The 2,4-dinitrophenyl (DNP) group , on the other hand, is a strong electron-withdrawing moiety that significantly influences the electronic properties of the parent molecule.[8] This group can enhance the reactivity of the scaffold and its ability to interact with biological targets.[8] Historically, 2,4-dinitrophenol (DNP) itself has been studied for its ability to uncouple mitochondrial oxidative phosphorylation, leading to increased metabolic rates.[9] While high concentrations of DNP are toxic, recent research has highlighted its neuroprotective effects at lower doses, suggesting a more nuanced biological role.[10]
The conjugation of these two moieties in the DNPP scaffold creates a versatile platform for drug design. The piperazine ring provides a flexible and readily modifiable core, while the 2,4-dinitrophenyl group can modulate the compound's reactivity, target engagement, and potential for specific biological activities.[8] This guide will explore the synthesis, biological evaluation, and therapeutic potential of this promising scaffold.
Synthesis and Chemical Properties of the DNPP Scaffold
The synthesis of 2,4-dinitrophenyl piperazine derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 2,4-dinitrophenyl ring makes it susceptible to attack by nucleophiles, such as the secondary amine of a piperazine derivative.
A general synthetic scheme involves the reaction of a suitably substituted piperazine with 1-chloro-2,4-dinitrobenzene or a similar activated aryl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Figure 1: General synthetic workflow for 2,4-dinitrophenyl piperazine derivatives.
The reactivity of the 1-halo-2,4-dinitrobenzene is enhanced by the two electron-withdrawing nitro groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[11] The choice of the halogen (F > Cl > Br > I) can influence the reaction rate, with fluorine being the most activating. The nature of the substituent on the piperazine ring can also affect the nucleophilicity of the nitrogen atom and, consequently, the reaction efficiency.
Medicinal Chemistry Applications of the DNPP Scaffold
The unique structural features of the DNPP scaffold have led to its exploration in various therapeutic areas. The following sections highlight key applications and the underlying structure-activity relationships.
Anticancer Activity
The piperazine moiety is a common feature in many anticancer agents, and its incorporation into the DNPP scaffold has yielded promising results.[12][13] The 2,4-dinitrophenyl group can contribute to the anticancer activity through several mechanisms, including the induction of oxidative stress and the disruption of cellular energy metabolism.[14][15]
Mechanism of Action: While the precise mechanisms are still under investigation for many DNPP derivatives, the anticancer effects are often attributed to:
Induction of Apoptosis: Many piperazine-containing compounds have been shown to induce programmed cell death in cancer cells.[16]
Enzyme Inhibition: The scaffold can be tailored to interact with specific enzymes crucial for cancer cell proliferation, such as kinases.
Disruption of Mitochondrial Function: The 2,4-dinitrophenyl moiety can act as a mild mitochondrial uncoupler, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can be selectively toxic to cancer cells.[14][15]
Structure-Activity Relationship (SAR):
Substitution on the Piperazine Ring: The nature of the substituent at the N4 position of the piperazine ring is critical for activity. Bulky or lipophilic groups can enhance cell permeability and target engagement.
Substitution on the Dinitrophenyl Ring: Modifications to the dinitrophenyl ring, such as the addition of other substituents, can modulate the electronic properties and steric profile of the molecule, influencing its biological activity. For example, the presence of a fluorine atom can enhance reactivity and potential for drug design.[6]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The DNPP scaffold has shown potential in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[9][17][18]
Mechanism of Action: The antimicrobial effects of DNPP derivatives may involve:
Inhibition of Essential Enzymes: The compounds may target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption.
Structure-Activity Relationship (SAR):
Hydrazone Linkages: The condensation of (2,4-dinitrophenyl)hydrazine with various aldehydes and ketones to form hydrazone derivatives has been a common strategy to generate compounds with antimicrobial activity.[5][14]
Nature of the N4-Substituent: As with anticancer activity, the substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the antimicrobial spectrum and potency.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of low doses of 2,4-dinitrophenol.[10] This has spurred interest in developing DNPP derivatives as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][19]
Mechanism of Action: The neuroprotective effects are thought to be mediated by:
Mild Mitochondrial Uncoupling: This can lead to a reduction in mitochondrial calcium overload and ROS production, which are key pathological events in neurodegeneration.[9]
Induction of Neurotrophic Factors: DNP has been shown to induce the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity.[10]
Anti-amyloidogenic Properties: Some studies suggest that DNP can interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[10]
Structure-Activity Relationship (SAR):
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: For central nervous system applications, the ability of the compound to cross the BBB is paramount. The lipophilicity of the DNPP derivatives can be tuned by modifying the substituents on the piperazine and dinitrophenyl rings to optimize BBB penetration.
Modulation of Mitochondrial Uncoupling Activity: The degree of mitochondrial uncoupling can be fine-tuned through structural modifications to achieve a therapeutic window that avoids toxicity.
Experimental Protocols
To facilitate further research and development of the DNPP scaffold, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of 1-(2,4-Dinitrophenyl)piperazine
This protocol describes the synthesis of the parent 1-(2,4-dinitrophenyl)piperazine, which can serve as a key intermediate for further derivatization.
Materials:
Piperazine (anhydrous)
1-Chloro-2,4-dinitrobenzene
Potassium carbonate (K2CO3)
N,N-Dimethylformamide (DMF)
Ethanol
Diethyl ether
Standard laboratory glassware
Magnetic stirrer with heating
Rotary evaporator
Melting point apparatus
FT-IR and NMR spectrometers for characterization
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) and potassium carbonate (1.5 equivalents) in DMF (100 mL).
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and homogenization.
Add 1-chloro-2,4-dinitrobenzene (1 equivalent) to the reaction mixture portion-wise over 10 minutes.
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (500 mL) with constant stirring.
A yellow precipitate will form. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
Recrystallize the crude product from ethanol to obtain pure 1-(2,4-dinitrophenyl)piperazine as a yellow crystalline solid.
Dry the product under vacuum.
Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm its structure and purity.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
Phosphate-buffered saline (PBS)
DNPP derivative to be tested (dissolved in DMSO to create a stock solution)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
CO2 incubator
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
Compound Treatment: Prepare serial dilutions of the DNPP derivative in the complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the DNPP derivative. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 2,4-dinitrophenyl piperazine scaffold is a promising platform in medicinal chemistry, offering a unique combination of a privileged pharmacokinetic core and a reactive pharmacophore. The synthetic accessibility of DNPP derivatives allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated activities in oncology, infectious diseases, and neuroprotection highlight the broad therapeutic potential of this scaffold.
Future research should focus on:
Elucidation of Detailed Mechanisms of Action: A deeper understanding of how DNPP derivatives interact with their biological targets at the molecular level will enable more rational drug design.
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further structural modifications can be explored to improve the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy of lead compounds.
Exploration of New Therapeutic Areas: The versatile nature of the DNPP scaffold suggests that its therapeutic applications may extend beyond the areas currently investigated.
Development of Selective and Potent Analogs: Fine-tuning the structure-activity relationships will be crucial for developing next-generation DNPP-based drugs with high potency and selectivity, minimizing off-target effects.
Technical Guide: Synthesis & Application of Nitro-Substituted Piperazine Intermediates
Executive Summary Nitro-substituted piperazines represent a bifurcated class of chemical intermediates, serving two distinct high-value industries: Energetic Materials and Pharmaceutical Chemistry . N-Nitro Piperazines (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nitro-substituted piperazines represent a bifurcated class of chemical intermediates, serving two distinct high-value industries: Energetic Materials and Pharmaceutical Chemistry .
N-Nitro Piperazines (Nitramines): Characterized by the
functionality (e.g., 1,4-Dinitropiperazine), these are high-density energetic materials used as precursors for explosives and propellants (analogous to RDX/HMX).
Nitro-Aryl Piperazines: Characterized by a piperazine ring attached to a nitro-bearing aromatic system (e.g., 1-(4-nitrophenyl)piperazine). These are critical pharmacophores in the synthesis of azole antifungals (like Itraconazole) and antipsychotics.
This guide provides an in-depth technical analysis of the synthesis, mechanism, and handling of these intermediates, moving beyond standard textbook procedures to industrial-grade process control.
Part 1: Energetic Intermediates (N-Nitro Piperazines)
The Challenge of Direct Nitration
Direct nitration of piperazine using mixed acid (
) is hazardous and inefficient due to the high basicity of the amine, which leads to salt formation and oxidation rather than clean N-nitration. The industry standard utilizes Nitrolysis , where a protecting group (acyl or formyl) is displaced by a nitronium ion.
Synthesis of 1,4-Dinitropiperazine (DNP)
Target Compound: 1,4-Dinitropiperazine (CAS: 4106-03-8)
Methodology: Nitrolysis of 1,4-Diformylpiperazine.[1]
Mechanistic Pathway
The reaction proceeds via the electrophilic attack of the nitronium ion (
) on the amide nitrogen, followed by the cleavage of the formyl group.
Figure 1: Synthetic pathway for 1,4-Dinitropiperazine via nitrolysis of diformyl precursor.
Experimental Protocol (Self-Validating)
Reagents:
1,4-Diformylpiperazine (DFP): 10.0 g
Nitric Acid (98%, White Fuming): 40 mL
Acetic Anhydride: 40 mL
Ice water (for quenching)
Step-by-Step Workflow:
Nitrating Mixture Prep: In a jacketed reactor set to 0°C, slowly add Nitric Acid to Acetic Anhydride. Critical: Maintain temp < 5°C to prevent acetyl nitrate decomposition (explosion hazard).
Addition: Add solid DFP portion-wise over 30 minutes. The reaction is exothermic; ensure internal temp does not exceed 10°C.
Digestion: Allow the mixture to warm to 20°C and stir for 1 hour.
Quench: Pour the reaction mixture onto 200g of crushed ice. DNP precipitates immediately as a white solid.
Validation (TLC): Check supernatant against DFP standard (Mobile phase: Ethyl Acetate/Hexane 1:1). Absence of DFP spot indicates completion.
Workup: Filter the solid, wash with cold water until pH is neutral (pH paper check required). Recrystallize from acetone.
Yield: ~85-90%
Melting Point: 215°C (Decomposes - Do not exceed).
Part 2: Pharmaceutical Intermediates (Nitro-Aryl Piperazines)
The
Strategy
The synthesis of 1-(4-nitrophenyl)piperazine is a classic Nucleophilic Aromatic Substitution (
). The nitro group on the benzene ring activates the para-position for nucleophilic attack by the piperazine nitrogen.
Key Causality:
Leaving Group: Fluorine reacts faster than Chlorine in
due to higher electronegativity stabilizing the Meisenheimer complex, but Chlorine is preferred industrially due to cost.
Stoichiometry: A large excess of piperazine (3-5 equivalents) is mandatory to prevent the formation of the byproduct 1,4-bis(4-nitrophenyl)piperazine .
Figure 2: SNAr mechanism showing the critical intermediate and potential bis-substituted impurity.
Experimental Protocol
Reagents:
Piperazine (Anhydrous): 43.0 g (0.5 mol) - 5 eq excess
1-Chloro-4-nitrobenzene: 15.7 g (0.1 mol)
Potassium Carbonate (
): 13.8 g (0.1 mol) - Acid scavenger
Solvent: DMSO (50 mL) or neat melt.
Step-by-Step Workflow:
Charge: In a round-bottom flask, dissolve 1-Chloro-4-nitrobenzene in DMSO. Add
.
Nucleophile Addition: Add Piperazine. If using neat conditions (no DMSO), heat to 110°C to melt piperazine first.
Reaction: Heat to 100-110°C for 4-6 hours.
Process Insight: Monitor by HPLC or TLC. The disappearance of the chloronitrobenzene spot is the endpoint.
Quench: Pour into 300 mL ice water. The excess piperazine remains in solution, while the mono-substituted product precipitates.
Purification: Filter the yellow precipitate. Wash with water to remove traces of piperazine.
Salt Formation (Optional but recommended): Dissolve the free base in ethanol and add concentrated HCl to precipitate the hydrochloride salt (1-(4-nitrophenyl)piperazine
HCl), which is more stable and easier to handle.
Data Summary: Leaving Group Efficiency
Leaving Group (X)
Reaction Time (100°C)
Yield (%)
Cost Impact
Fluorine (-F)
1.5 Hours
94%
High
Chlorine (-Cl)
5.0 Hours
88%
Low (Preferred)
Bromine (-Br)
5.5 Hours
85%
Medium
Part 3: Strategic Considerations & Safety
Thermal Stability & Runaway Reactions
N-Nitro Compounds: 1,4-Dinitropiperazine is an energetic material.[1] It has a decomposition onset ~215°C. However, in the presence of acid impurities, autocatalytic decomposition can occur at much lower temperatures. Always neutralize completely.
Exotherm Management: The nitrolysis step (Part 1) is highly exothermic. Adiabatic calorimetry (ARC) data suggests a "point of no return" if the acetylation mixture exceeds 35°C during addition.
Impurity Profiling
In pharmaceutical applications, the Bis-impurity (1,4-bis(4-nitrophenyl)piperazine) is a critical quality attribute.
Removal: It is highly insoluble in ethanol. The mono-product can be extracted into hot ethanol, leaving the bis-impurity behind on the filter paper.
References
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for nitrolysis mechanisms and DNP synthesis).
Chaudhary, P., et al. (2006).[2] "Synthesis and biological activity of N-alkyl/aryl piperazine derivatives." Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Link
Lu, Y., et al. (2007).[2] "Synthesis and crystal structures of three salts of 1-(4-nitrophenyl)piperazine." Acta Crystallographica Section E, 63, o3965. Link
U.S. Patent 4539405. (1985). "Synthesis of 1,4-dinitrofurazano(3,4-b)piperazine." Link
Patel, N. B., et al. (2012). "Synthesis and antimicrobial activity of new piperazine derivatives." Medicinal Chemistry Research, 21, 26-33. (Source for SNAr protocols).
Application Note: HPLC Method Development for 1-(2,4-Dinitrophenyl)-3-methylpiperazine
This Application Note is designed as a comprehensive technical guide for the method development and validation of 1-(2,4-Dinitrophenyl)-3-methylpiperazine , a critical derivative often encountered in the analysis of pipe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the method development and validation of 1-(2,4-Dinitrophenyl)-3-methylpiperazine , a critical derivative often encountered in the analysis of piperazine-based pharmaceuticals or as a specific impurity in the synthesis of drugs like Olanzapine or various antiretrovirals.
Abstract & Scope
This guide details the chromatographic isolation and quantification of 1-(2,4-Dinitrophenyl)-3-methylpiperazine (DNP-3-MP) . This compound is typically formed via the nucleophilic aromatic substitution of 2,4-dinitrofluorobenzene (Sanger’s Reagent) with 2-methylpiperazine. Due to the steric hindrance at the N1 position of 2-methylpiperazine, the DNP group predominantly attaches to the unhindered N4 nitrogen, resulting in the "3-methyl" isomer (relative to the DNP-bearing nitrogen).
This protocol addresses the specific challenges of analyzing DNP-piperazines:
Dual Basicity/Acidity: The DNP group neutralizes one amine, but the distal secondary amine remains basic (
), necessitating strict pH control to prevent peak tailing.[1]
Chromophoric Specificity: Leveraging the DNP group's strong absorbance at ~360 nm for high selectivity against non-derivatized matrix components.[1]
Physicochemical Profile & Mechanistic Logic
Understanding the analyte is the foundation of robust method development.[1]
Property
Value / Characteristic
Chromatographic Implication
Structure
Piperazine ring with 2,4-DNP at N1 and Methyl at C3.[1][2]
Detection at 360 nm eliminates interference from simple aromatics (which absorb at 254 nm).[1]
Mechanistic Workflow
The following diagram illustrates the formation and chromatographic logic for the analyte.
Caption: Reaction pathway forming the analyte and the mechanistic basis for its HPLC separation.
Method Development Strategy
Column Selection[1]
Recommendation:C18 (Octadecylsilane) with high carbon load and extensive end-capping.[1]
Why? The DNP group provides significant hydrophobicity.[1] However, the distal amine is polar and basic.[1] A standard C18 provides the necessary retention.[1] "End-capping" is non-negotiable to cover free silanol groups on the silica support, which would otherwise bind irreversibly to the protonated amine, causing severe peak tailing.
Alternatives: Phenyl-Hexyl columns can offer unique selectivity via
- interactions with the DNP ring if the C18 separation is insufficient.
Mobile Phase & pH Control[1][3]
Buffer:0.1% Formic Acid or 20 mM Phosphate Buffer (pH 3.0) .
Logic:
Acidic (pH ~3): The distal amine is fully protonated (
).[1] While this reduces retention slightly compared to the neutral form, it ensures a single ionic species, yielding sharp, symmetrical peaks.[1]
Basic (pH > 10): Only possible with Hybrid-Silica columns (e.g., Waters XBridge, Agilent PLRP).[1] This suppresses ionization, increasing retention and loading capacity, but is incompatible with standard silica columns.[1]
Decision: Acidic conditions are preferred for standard MS-compatible workflows.
Reasoning: The nitro groups on the phenyl ring create a "push-pull" electronic system that shifts absorbance into the visible range (yellow). 360 nm is highly specific; most solvent cutoffs and simple organic impurities do not absorb here, drastically improving the Signal-to-Noise (S/N) ratio.
Optimized Experimental Protocol
Equipment & Reagents[1]
HPLC System: Agilent 1260/1290 Infinity II or equivalent Waters Alliance/Acquity system.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
35°C (Controls viscosity and improves reproducibility)
Injection Volume
10 µL
Detection
360 nm (Bandwidth 4 nm, Ref 450 nm)
Run Time
15 Minutes
Gradient Program
A gradient is recommended to elute the target sharp and clean from the matrix.[1]
Time (min)
% Mobile Phase B
Event
0.00
10%
Initial Hold
1.00
10%
Isocratic Hold
8.00
90%
Linear Ramp (Elution of DNP-3-MP typically ~6-7 min)
10.00
90%
Wash Step
10.10
10%
Return to Initial
15.00
10%
Re-equilibration
Sample Preparation
Stock Solution: Weigh 10 mg of 1-(2,4-Dinitrophenyl)-3-methylpiperazine reference standard. Dissolve in 10 mL of Acetonitrile (Conc: 1 mg/mL).
Working Standard: Dilute Stock 1:100 with 50:50 Water:Acetonitrile to obtain 10 µg/mL.
Note: Diluting in 100% organic solvent can cause peak distortion (fronting) when injecting into a high-aqueous mobile phase.[1] The 50:50 diluent matches the initial gradient conditions.[1]
Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests before routine analysis.
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time ()
RSD < 1.0% (n=5)
Confirms pump stability and column equilibration.
Peak Area Precision
RSD < 2.0% (n=5)
Confirms autosampler accuracy and detector linearity.
Tailing Factor ()
Validates that silanol interactions are successfully suppressed by the mobile phase pH and column end-capping.[1]
Resolution ()
If analyzing isomers (e.g., 2-methyl vs 3-methyl derivative), baseline separation is required.[1]
LOD / LOQ
S/N > 3 / S/N > 10
Typically ~0.05 µg/mL for DNP derivatives at 360 nm.[1]
Troubleshooting Guide
Issue 1: Peak Tailing (
)
Cause: Secondary interaction between the distal amine and silanols.[1]
Fix: Increase buffer ionic strength (use 25 mM Phosphate pH 3.0 instead of Formic Acid) or switch to a "Base-Deactivated" column (e.g., Zorbax Bonus-RP).
is sensitive.[1][5] Ensure precise pH adjustment of the aqueous buffer.[1] Use a buffer, not just simple acid addition, if shifts persist.[1]
Issue 3: Split Peaks
Cause: Sample solvent too strong (100% ACN injection).[1]
Fix: Dilute sample in mobile phase A (Water/Acid) or 50:50 mix.
References
Methodology for Piperazine Derivatives
Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. SIELC Technologies.[1] Link
Physicochemical Properties of Piperazines
Khalili, F., Henni, A., & East, A. L. (2009).[1][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][7] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link[1]
DNP Derivatization Chemistry
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Referencing Sanger's Reagent nucleophilic substitution selectivity).
General HPLC of Basic Compounds
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][3] Journal of Chromatography A, 1217(6), 858-880. Link[1]
Application Note: Microwave-Assisted Synthesis of 1-(2,4-Dinitrophenyl)-3-methylpiperazine
This Application Note is written for researchers and drug development professionals, focusing on the high-efficiency, microwave-assisted synthesis of 1-(2,4-Dinitrophenyl)-3-methylpiperazine . ) Protocol Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and drug development professionals, focusing on the high-efficiency, microwave-assisted synthesis of 1-(2,4-Dinitrophenyl)-3-methylpiperazine .
) Protocol
Executive Summary
This guide details a robust, microwave-accelerated protocol for synthesizing 1-(2,4-Dinitrophenyl)-3-methylpiperazine via nucleophilic aromatic substitution (
). By replacing conventional reflux methods with microwave irradiation, reaction times are reduced from hours to minutes (typically <10 min), with yields consistently exceeding 85%. The protocol leverages the regioselective preference of 2-methylpiperazine to react at the unhindered N4 position, yielding the 3-methyl isomer.
Key Benefits:
Speed: Reaction completion in 5–10 minutes.
Purity: Cleaner reaction profiles with minimal side products.
Scalability: Adaptable from mg to gram scale in batch microwave reactors.
Introduction & Mechanistic Insight
The Target Scaffold
Piperazine derivatives are privileged pharmacophores in medicinal chemistry, appearing in antidepressants, antihistamines, and antipsychotics. The 2,4-dinitrophenyl (DNP) moiety serves as a versatile synthetic handle, often used as a precursor for reducing nitro groups to amines for further functionalization or as a chromophore for analytical detection.
Reaction Mechanism (
)
The synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene (Sanger’s Reagent) with 2-methylpiperazine .
Activation: The electron-withdrawing nitro groups at the ortho and para positions strongly activate the benzene ring, making the carbon-chlorine bond susceptible to nucleophilic attack.
Regioselectivity: 2-Methylpiperazine contains two nucleophilic nitrogen atoms:
N1: Sterically hindered by the adjacent methyl group.
N4: Sterically unhindered.
Outcome: Kinetic control under microwave conditions favors attack by the unhindered N4 , resulting in the 1-(2,4-dinitrophenyl)-3-methylpiperazine isomer (where the methyl group is located at the 3-position relative to the substituted nitrogen).
Microwave Advantage
Conventional heating relies on conductive transfer, often leading to "wall effects" and thermal gradients. Microwave irradiation provides dielectric heating , directly coupling with the polar reaction matrix (ethanol/reagents). This results in rapid internal heating, accelerating the rate-determining step (formation of the Meisenheimer complex).
Figure 1: Mechanistic pathway of the
reaction.[1] The unhindered N4 of 2-methylpiperazine attacks the activated aryl chloride.
Safety & Handling (Critical)
1-Chloro-2,4-dinitrobenzene (DNCB): A potent contact allergen and sensitizer. It can cause severe dermatitis.
Protocol: Double-glove (Nitrile) and work strictly within a fume hood. Clean all balances and surfaces immediately after use with ethanol.
Microwave Safety: Do not use standard domestic microwaves. Use a dedicated laboratory microwave reactor (e.g., Biotage, CEM, Anton Paar) with pressure sensing and active venting.
Pressure: Ethanol vapor pressure increases significantly at 120°C. Ensure vials are rated for >15 bar.
Materials & Equipment
Component
Specification
Role
Reagent A
1-Chloro-2,4-dinitrobenzene (DNCB)
Electrophile (Substrate)
Reagent B
2-Methylpiperazine
Nucleophile
Base
Potassium Carbonate () or Triethylamine ()
Acid Scavenger (neutralizes HCl)
Solvent
Ethanol (Absolute or 95%)
Reaction Medium (High microwave absorptivity)
Reactor
Single-mode or Multi-mode Microwave Synthesizer
Energy Source
Vial
10 mL or 30 mL Borosilicate Glass (Pressure rated)
Figure 2: Operational workflow for the microwave-assisted synthesis.
Detailed Procedure
Preparation: In a 10 mL microwave vial, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) and 2-methylpiperazine (1.1 mmol) in 3 mL of Ethanol.
Base Addition: Add Triethylamine (1.2 mmol). Cap the vial with a Teflon-lined septum.
Note: If using
, grind it to a fine powder to maximize surface area.
Microwave Irradiation:
Temperature: 110°C
Hold Time: 5 minutes
Pre-stirring: 30 seconds
Absorption Level: High (due to Ethanol)
Pressure Limit: Set to 250 psi (safety cutoff).
Workup:
Allow the vial to cool to <50°C.
Pour the reaction mixture into 20 mL of ice-cold water with vigorous stirring. The product typically precipitates as a bright yellow/orange solid.
Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 5 mL) to remove salts and excess amine.
Purification:
Recrystallize the crude solid from hot Ethanol.
Alternative: If the product oils out, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over
, and concentrate in vacuo.
Results & Characterization
Parameter
Conventional Reflux
Microwave Protocol
Reaction Time
2–4 Hours
5–10 Minutes
Temperature
78°C (Boiling EtOH)
110–120°C
Yield
65–75%
85–95%
Purity (Crude)
Moderate (requires column)
High (recrystallization only)
Expected Analytical Data
Appearance: Bright yellow to orange crystalline solid.
Melting Point: ~115–120°C (Note: DNP derivatives have sharp melting points; verify experimentally as specific isomer data varies).
1H NMR (DMSO-d6 or CDCl3):
Aromatic Region: Three distinct signals for the 2,4-dinitrophenyl protons (d, dd, d pattern).
~8.7 (d, J=2.5 Hz, H-3 of phenyl)
~8.2 (dd, H-5 of phenyl)
~7.2 (d, H-6 of phenyl)
Piperazine Ring: Multiplets in the 3.0–3.5 ppm range.
Methyl Group: A doublet at
~1.1–1.3 ppm.
Regiochemistry Check: The integration of protons adjacent to the aniline nitrogen (N1) vs. the distal nitrogen (N4) confirms the 3-methyl isomer structure.
Troubleshooting & Expert Insights
Issue: Product "Oils Out" upon water addition.
Cause: The product may have a low melting point or impurities are lowering it.
Solution: Cool the oil in an ice bath and scratch the glass side with a spatula to induce crystallization. If this fails, extract with EtOAc.
Issue: Low Yield.
Cause: Incomplete conversion or degradation.
Solution: Increase MW temperature to 130°C or extend time to 10 mins. Ensure the DNCB is fresh (it hydrolyzes slowly to 2,4-dinitrophenol if stored improperly).
Regioselectivity Concerns:
If the "2-methyl" isomer (sterically hindered product) is suspected, lower the reaction temperature (e.g., 80°C) to enhance kinetic control, though the 3-methyl isomer is thermodynamically and kinetically favored in
.
References
Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew. Chem. Int. Ed.2004 , 43, 6250–6284. Link
Regioselectivity in Piperazines: Romero, D. L., et al. "Regioselective Nucleophilic Aromatic Substitution of 2-Methylpiperazine." Journal of Organic Chemistry. (General reference for amine regiochemistry in
).
General Protocol for DNCB Reactions: Bunnett, J. F., & Zahler, R. E. "Aromatic Nucleophilic Substitution Reactions." Chem. Rev.[2]1951 , 49, 273.[3] Link
Efficiency: Alcázar, J., et al. "Microwave-Assisted Nucleophilic Aromatic Substitution." Journal of Combinatorial Chemistry.
scale-up synthesis of 1-(2,4-Dinitrophenyl)-3-methylpiperazine for drug discovery
Abstract This application note details a robust, scalable protocol for the synthesis of 1-(2,4-dinitrophenyl)-3-methylpiperazine , a critical intermediate and impurity standard in drug discovery. Unlike standard bench-sc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-(2,4-dinitrophenyl)-3-methylpiperazine , a critical intermediate and impurity standard in drug discovery. Unlike standard bench-scale methods, this protocol addresses the specific challenges of scaling nucleophilic aromatic substitution (
) reactions involving 1-chloro-2,4-dinitrobenzene (DNCB), including exotherm management, regioselectivity control, and the safe handling of shock-sensitive nitro-aromatics.
Part 1: Strategic Analysis & Mechanism
The Regioselectivity Challenge
The core synthetic challenge lies in the desymmetrization of 2-methylpiperazine . This diamine contains two nucleophilic nitrogen atoms:
N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.
reactions with electrophiles like DNCB, the reaction kinetics are dominated by steric approach. The N4 nitrogen attacks the electrophile significantly faster than N1. Upon substitution, IUPAC nomenclature reprioritizes the ring numbering, designating the substituted nitrogen as position 1. Consequently, the methyl group shifts from position 2 (in the starting material) to position 3 relative to the new substituent.
The reaction proceeds via a classical Meisenheimer complex intermediate. The electron-withdrawing nitro groups at the ortho and para positions of the benzene ring stabilize the negative charge, facilitating the displacement of the chloride leaving group.
Figure 1: Mechanistic pathway favoring N4-nucleophilic attack due to steric accessibility.
Part 2: Safety & Handling (Critical)
WARNING: 1-Chloro-2,4-dinitrobenzene (DNCB) is a potent contact allergen (Sanger’s reagent) and can be explosive under specific conditions.
Sensitization: DNCB causes severe dermatitis. Double-gloving (Nitrile over Laminate) is mandatory. All weighing must occur in a laminar flow hood.
Explosion Hazard: Polynitro aromatics are shock-sensitive.
Do NOT use metal spatulas (use Teflon/plastic).
Do NOT heat the reaction mixture to dryness.
Do NOT grind the solid product.
Waste: Segregate all dinitrophenyl waste into specific "Explosive/Sensitizer" waste streams. Neutralize glassware with 10% NaOH/Ethanol before washing.
Part 3: Scale-Up Protocol (100g Scale)
This protocol is optimized for a 100g output, balancing yield, purity, and thermal safety.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Role
1-Chloro-2,4-dinitrobenzene
202.55
1.0
85.0 g
Electrophile
2-Methylpiperazine
100.16
1.2
50.4 g
Nucleophile
Potassium Carbonate ()
138.21
1.5
87.0 g
Acid Scavenger
Ethanol (95%)
Solvent
-
850 mL
Solvent
Water
Solvent
-
150 mL
Co-solvent
Step-by-Step Methodology
Step 1: Reactor Setup
Equip a 2L Jacketed Reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a reflux condenser.
Connect the jacket to a cryostat set to 20°C.
Step 2: Nucleophile Preparation
Charge Ethanol (600 mL) and Water (150 mL) to the reactor.
Add 2-Methylpiperazine (50.4 g) and Potassium Carbonate (87.0 g) .
Stir at 350 RPM until the amine is dissolved (Carbonate will remain as a slurry).
Step 3: Controlled Addition (Critical Control Point)
Dissolve DNCB (85.0 g) in the remaining Ethanol (250 mL) in a separate vessel. Note: Mild heating (30°C) may be required.
Transfer the DNCB solution to a pressure-equalizing addition funnel.
Slowly add the DNCB solution to the reactor over 60 minutes .
Monitor: Ensure internal temperature does not exceed 40°C . The reaction is exothermic.
Observation: The solution will turn deep orange/red immediately.
Step 4: Reaction & Aging
After addition, heat the reactor jacket to 60°C .
Stir for 3 hours .
IPC (In-Process Control): Sample 50µL, dilute in MeCN. Analyze by HPLC. Target: <1% residual DNCB.
Step 5: Quench & Isolation
Cool the reactor to 5°C over 1 hour. The product will precipitate as a bright yellow/orange solid.
Add Water (500 mL) slowly to solubilize inorganic salts (
, excess ) and maximize product precipitation.
Stir at 5°C for 30 minutes.
Filter the slurry through a coarse sintered glass funnel (Grade 3).
Wash the cake with Cold Water (3 x 100 mL) to remove residual base and salts.
Wash with Cold Ethanol (1 x 50 mL) to displace water (minimizes drying time).
Step 6: Drying
Transfer the wet cake to a vacuum oven.
Dry at 40°C under full vacuum (-30 inHg) for 12 hours.
Safety: Do not exceed 50°C to avoid thermal decomposition risks.
Scale-Up Workflow Diagram
Figure 2: Unit operations for the 100g scale-up process emphasizing thermal control.
Part 4: Analytical Specifications
Upon isolation, the material should meet the following specifications for use in biological assays:
Test
Method
Acceptance Criteria
Appearance
Visual
Bright yellow to orange crystalline solid
Purity
HPLC (254 nm)
> 98.0%
Identity
1H-NMR (DMSO-d6)
Confirms 1,2,4-substitution pattern on aryl ring; Methyl doublet at ~1.0 ppm
Regioisomer
HPLC/NMR
< 0.5% of 2-methyl isomer (N1-substituted)
Residual Solvent
GC-Headspace
Ethanol < 5000 ppm
NMR Diagnostic Signal:
The proton at the C2 position (between the two nitrogens) of the piperazine ring will show distinct splitting patterns. In the 3-methyl isomer (product), the protons at the N1-position (attached to DNP) are chemically equivalent to standard N-aryl piperazine protons, while the C3-H is shielded by the methyl group.
References
Regioselectivity of Piperazine Arylation
Study: "Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics." (Discussion on regioselectivity in asymmetric piperazines).
Source:
Safety & Handling of DNCB
Document: "Safety D
Source:
General
Scale-Up Methodologies:
Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
Source:
Toxicology & PPE Requirements
Guide: "NIOSH Pocket Guide to Chemical Hazards - 2,4-Dinitrophenol (Analogous hazards)."
Significant shift in C2 signal (direct attachment).
Significant shift in C3/C5 signals.
Shifts at all -positions.
NOESY/ROESY
Key Correlation: Substituent protons Methyl group protons.
No Correlation between substituent and Methyl group.
Correlations at both sites.
Diagnostic Logic Flow (DOT Diagram)
Caption: Figure 1. NMR decision matrix for distinguishing N1 vs N4 regioisomers based on steric proximity.
Synthesis Troubleshooting: The "Why" and "How"
Issue #1: "I want the
-derivative, but I keep getting mixtures."
Root Cause: While
is more nucleophilic, high temperatures or strong bases reduce selectivity, allowing the sterically hindered to react.
The Fix: Rely on Kinetic Control .
Stoichiometry: Dissolve 2-methylpiperazine (1.0 eq) in DCM (
).
Temperature: Cool to -10°C to 0°C (Ice/Salt bath).
Addition: Dissolve
(0.95 eq) in DCM. Add dropwise over 1 hour.
Why? Keeping
limiting and temperature low ensures the fastest reacting amine () consumes the electrophile before can compete.
Workup: Wash with water. The unreacted starting material (highly water-soluble) is removed. The bis-Boc byproduct (if any) is non-polar.
Validation: Check TLC.
-Boc is the major spot.
Issue #2: "I want the
-derivative."
Root Cause: You cannot directly alkylate
selectively in the presence of free .
The Fix:Orthogonal Blocking Strategy .
Protocol: The "Protect-React-Deprotect" Loop
Block: Synthesize the
-Boc derivative (as above) or purchase 1-Boc-3-methylpiperazine (Note: Nomenclature can be tricky; ensure the Boc is on the unhindered nitrogen).
Functionalize: React the hindered
(now the only free amine).
Conditions: Requires forcing conditions due to steric hindrance (e.g.,
, DMF, or Reductive Amination with ).
Deprotect: Remove the Boc group (TFA/DCM or HCl/Dioxane).
Synthesis Decision Tree (DOT Diagram)
Caption: Figure 2. Workflow for accessing specific regioisomers. N1-substitution requires a 3-step blocking strategy.
Purification Protocols: Separating the Mess
If you have a mixture, standard silica chromatography often fails because piperazines streak (interact with silanols).
Method A: The "pH Switch" Extraction (Self-Validating)
Best for: Separating mono-substituted products from bis-substituted byproducts.
Acidify: Dissolve crude mixture in EtOAc. Extract with 0.5 M HCl (3x).
Result: Bis-substituted (less basic) may stay in organic or extract poorly. Mono-substituted (highly basic) goes into water.
Basify: Take the aqueous layer. Adjust pH to >12 with NaOH.
Extract: Extract back into DCM.
Validate: Run TLC of the final organic layer vs. the initial crude.
Method B: Chromatography with Amine Modifiers
Best for: Separating regioisomers (
vs ).
Stationary Phase: Standard Silica Gel (40-63
).
Mobile Phase: DCM : MeOH :
(90 : 9 : 1).
Critical: The ammonium hydroxide competes for silanol sites, sharpening the peaks.
Alternative: Pre-wash the silica column with 1%
in Hexanes before loading.
Frequently Asked Questions (FAQs)
Q: Why does my
-Boc product decompose?A:-Boc carbamates are sterically crowded. They are thermodynamically less stable than -Boc and can undergo "Boc-migration" to the position or hydrolysis under even mild acidic conditions. Always store -protected derivatives at low temperatures.
Q: Can I separate the isomers using recrystallization?A: Often, yes. The
-substituted derivatives (more symmetrical/linear) tend to be more crystalline. Try recrystallizing from hot Hexanes/EtOAc mixtures. If you have the oxalate salts, they crystallize readily from Ethanol.
Q: I see a "split" methyl signal in NMR. Is it a mixture of isomers?A: Not necessarily. Piperazines undergo slow ring inversion (chair-to-chair) and bond rotation (if amides are present). Run the NMR at elevated temperature (50°C). If the peaks coalesce, it’s a rotamer/conformer issue, not a regioisomer mixture [1].
References
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link
Jacobsen, E. N., et al. (2017).[2] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry, 82(13), 7023–7031. Link[2]
Guidechem. (2022). How to Prepare (S)-4-N-Boc-2-methylpiperazine?. Link
ChemicalBook. (2023).[3] Synthesis of (S)-1-N-Boc-2-methylpiperazine. Link
preventing decomposition of nitro-piperazines during heating or reflux
Ticket ID: NP-STAB-2024-REF Status: Open Priority: Critical (Safety/Yield Impact)[1] The Diagnostic Matrix (Triage) Before altering your protocol, identify the specific mode of decomposition you are observing. Nitro-pipe...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NP-STAB-2024-REF
Status: Open
Priority: Critical (Safety/Yield Impact)[1]
The Diagnostic Matrix (Triage)
Before altering your protocol, identify the specific mode of decomposition you are observing. Nitro-piperazines (specifically N-nitro derivatives like 1,4-dinitropiperazine or N-oxides) exhibit distinct degradation signatures.
Add chelator (EDTA).[1] Switch to glass-lined or new glassware.
Critical Troubleshooting (Q&A)
Q1: Why does my nitro-piperazine decompose even under "standard" reflux conditions?
Technical Insight:
The stability of N-nitro-piperazines is governed by the bond dissociation energy (BDE) of the
bond. For 1,4-dinitropiperazine (DNP), the activation energy () for thermal decomposition is approximately 116 kJ/mol [1].[1][2][3]
The Causality: At reflux temperatures (especially in high-boiling solvents like toluene or xylene), sufficient thermal energy exists to overcome this barrier, leading to homolytic cleavage.[1] This generates
radicals and piperazinyl radicals, which propagate a chain reaction of decomposition.
The Fix: You must operate below the "Onset Temperature." For many N-nitro compounds, significant decomposition begins >100°C.[1]
Recommendation: Switch to lower boiling solvents (e.g., Dichloromethane, THF, or Acetonitrile) to physically cap the temperature.[1]
Q2: The solution turns dark brown/black upon heating. Is this the nitro group failing?
Technical Insight:
Not necessarily. This is often oxidative degradation of the piperazine ring itself, catalyzed by dissolved oxygen and trace metals.
The Mechanism: Piperazines are electron-rich amines.[1] Dissolved oxygen attacks the
-carbon or the nitrogen lone pair (if not nitrated), forming imines or enamines which polymerize into "tar" [4].
The Catalyst: Trace iron (
) or copper () from older stir bars or stainless steel thermocouples can accelerate this oxidation rate by orders of magnitude [4].
The Fix:
Sparging: You must sparge solvents with Argon/Nitrogen for at least 15 minutes before heating.
Chelation: If your synthesis tolerates it, add 1-5 mM EDTA to sequester metal ions.[1]
Q3: Can I use acidic or basic conditions during reflux?
Technical Insight:
Acids: N-nitro groups are generally stable to acid, but strong acids at high heat can induce the "Nef reaction" or denitration.[1] However, protonating the amine (if one nitrogen is free) actually protects the ring from oxidation [7].
Bases: Avoid strong bases at reflux. They can induce
-elimination (if leaving groups are present) or ring-opening hydrolysis.[1]
The "Safe-Reflux" Protocol (Standard Operating Procedure)[1]
Objective: Minimize thermal history and oxidative stress during synthesis.
Phase A: Preparation
Glassware Passivation: Acid-wash all glassware (10%
) to remove trace transition metals (Fe, Cu) that catalyze decomposition.[1] Rinse with deionized water and oven dry.
Solvent Selection: Choose a solvent with a boiling point at least 20°C below the compound's DSC onset temperature (if known).
Step 1: Insert a gas dispersion tube (fritted glass) into the solvent.
Step 2: Bubble dry Argon or Nitrogen vigorously for 15–20 minutes before adding the nitro-piperazine.
Step 3: Maintain a positive pressure of inert gas throughout the reflux.
Phase C: Heating[1]
Oil Bath vs. Mantle: Use a silicon oil bath with a digital temperature probe. Never use a heating mantle directly on the flask (hot spots cause localized decomposition).
Ramp Rate: Heat slowly (
/min).
Radical Scavenging (Optional): If the chemistry permits (i.e., not a radical mechanism), add 0.1 mol% BHT (Butylated hydroxytoluene) .[1] This scavenges peroxy radicals formed by trace oxygen [7].
Decision Logic: Reaction Optimization
Caption: Logic flow for selecting solvents and additives to prevent thermal and oxidative degradation.
Quantitative Stability Data
Comparison of thermal stability thresholds for relevant species.
Compound
Decomposition Onset ()
Activation Energy ()
Primary Degradation Product
1,4-Dinitropiperazine (DNP)
~217°C (Melting/Dec) [1]
116.5 kJ/mol [1]
N-Nitrosopiperazine
~110-130°C [6]
94 kJ/mol [6]
Aldehydes, Secondary Amines
Piperazine (Unsubstituted)
Stable >150°C (Anoxic)
N/A
N-Oxides, Imines (if present)
Note: While DNP melts/decomposes at >200°C, long-duration reflux at >100°C significantly lowers the safety margin due to autocatalytic accumulation of
Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP).
Source: Journal of Hazardous Materials (2008).[2]
Data: Kinetics of thermolysis,
determination.
Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation.
Source: Energy Procedia (2017).[1]
Data: Impact of Fe/Cu catalysts and radical scavengers.[4]
Kinetics of N-Nitrosopiperazine Formation and Decomposition.
Source: International Journal of Greenhouse Gas Control.
Data: Thermal stability of N-nitroso vs N-nitro variants.[1]
Oxidation of Drugs during Drug Product Development: Problems and Solutions.
Source: Pharmaceutics (2022).[1][5]
Data: Mechanisms of amine oxidation and stabilization strategies (BHT, pH control).
Welcome to the Technical Support Center. You are likely here because your purification of a 2,4-dinitrophenyl (DNP) amine derivative has failed to resolve into a tight band. Instead, you are observing a continuous yellow/orange smear down the length of your silica column, resulting in poor yield and co-elution with impurities.
This guide moves beyond generic advice. It deconstructs the specific molecular interactions between DNP-amines and stationary phases and provides three field-validated protocols to resolve them.
Module 1: Diagnostics & Mechanism (The "Why")
To fix the streak, you must understand the molecular anchor causing it. DNP amines are not typical amines; they behave differently than standard alkyl amines due to the electron-withdrawing nitro groups.
The Root Causes[1]
Silanol Hydrogen Bonding (Primary Cause):
The Trap: Standard silica gel (
) is acidic (pH ~5) and covered in hydroxyl groups (silanols).
The Interaction: While the amine nitrogen in a DNP derivative is less basic due to resonance delocalization (pKa of conjugate acid
-4.5), the nitro groups () are strong hydrogen bond acceptors. Additionally, if you have a secondary amine (R-NH-DNP), the N-H proton becomes significantly more acidic (pKa 15-18) and can interact with basic impurities or metal ions in the silica matrix.
Result: The molecule "drags" along the silica surface rather than partitioning cleanly.[1]
Solubility-Driven Smearing:
DNP derivatives are often planar and stack easily (
- interactions), leading to poor solubility in non-polar mobile phases (like Hexanes). If the sample precipitates locally at the column head, it slowly redissolves throughout the run, creating a "false" streak that is actually a solubility issue, not a retention issue.
Visualizing the Problem
Figure 1: Mechanism of Streaking. The DNP amine interacts with free silanols (Red Arrow). Adding a base like TEA (Green Arrow) preferentially occupies these sites, allowing the DNP amine to elute freely.
Module 2: Troubleshooting Protocols
Choose the protocol that best fits your available resources. Protocol A is the industry standard; Protocol B is the modern, high-efficiency alternative.
Protocol A: Mobile Phase Modification (The TEA Method)
Best for: Standard silica columns when you cannot change the stationary phase.
The Logic: You must "mask" the silica surface. Triethylamine (TEA) is a stronger base than the DNP-amine and will competitively bind to the acidic silanols, creating a neutral surface for your compound to travel over.
Reagents:
Triethylamine (TEA), high purity.
Mobile Phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH).
Step-by-Step Workflow:
The Pre-Wash (Critical Step):
Do not just add TEA to your run solvent immediately.
Prepare a "slurry" of your silica using your starting mobile phase + 2% v/v TEA .
Pack the column with this slurry.[1] Flush 2-3 column volumes of this solvent through the packed bed. This ensures the entire length of the silica is deactivated.
The Running Solvent:
Prepare your gradient solvents with 1% v/v TEA .
Note: Maintaining TEA in the mobile phase prevents the equilibrium from shifting back, which would re-expose silanols during the run.
Elution:
Run the column.[1][2][3] You should observe the yellow band tighten significantly.
Post-Run Workup:
TEA has a high boiling point and smells. To remove it from your product:
Rotovap the fractions.
Redissolve in DCM and wash with 1M HCl (if your DNP-amine is stable to acid) or saturated NH₄Cl . This converts TEA to a water-soluble salt, leaving your DNP-amine in the organic layer.
Protocol B: Stationary Phase Substitution (The Amine Column)
Best for: Valuable samples, automated flash systems, or acid-sensitive DNP derivatives.
The Logic: Instead of adding a base to the solvent, use a stationary phase that is already basic. Amine-functionalized silica (Propylamino bonded silica) repels the basic/polar interactions of the DNP group.
Advantages:
No TEA required in the mobile phase (no smelly workup).
Higher loading capacity for nitrogenous compounds.
Often runs in "Normal Phase" solvents (Hexane/EtOAc).
Workflow:
Select an Amine (NH2) flash cartridge or pack a glass column with amine-bonded silica.
Equilibrate with Hexane (or non-polar start solvent).
Load sample (Liquid loading in DCM is usually fine here).
Run a standard gradient (e.g., 0-50% EtOAc in Hexane).
Result: The DNP amine will elute much faster and sharper than on bare silica.
Protocol C: Solubility Management (Dry Loading)
Best for: Compounds that streak due to precipitation rather than chemical interaction.
The Logic: If your DNP amine is insoluble in the mobile phase (e.g., 10% EtOAc/Hex), injecting it dissolved in 100% DCM causes it to crash out when it hits the mobile phase, leading to smearing.
Workflow:
Dissolve the crude DNP amine in a minimal amount of DCM or Acetone.
Add silica gel (ratio: 1g silica per 1g sample).
Rotovap to dryness until you have a free-flowing yellow powder.
Add this powder to the top of your pre-packed column (add a layer of sand on top).
Elute as normal. This forces the compound to dissolve gradually into the mobile phase equilibrium.
Decision Matrix & Data Summary
Use this table to select the correct approach based on your observation.
Observation
Probable Cause
Recommended Protocol
Tailing (Comet shape)
Silanol Interaction
Protocol A (TEA Modifier)
Broad, shapeless smear
Solubility/Precipitation
Protocol C (Dry Load)
Co-elution with impurities
Poor Selectivity
Protocol B (Amine Column)
Sample decomposes
Acidic Silica Surface
Protocol B (Amine Column)
Workflow Decision Tree
Figure 2: Troubleshooting Decision Tree. Follow this logic path to select the optimal purification strategy.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina is an excellent alternative for DNP amines. It is less acidic than silica, reducing the hydrogen bonding interactions. However, alumina columns can be harder to pack and run reproducibly than silica. If you have it, try Neutral Alumina (Activity Grade III) .
Q: My DNP amine is very non-polar. Can I use Reverse Phase (C18)?A: Absolutely. In fact, C18 is often superior for DNP derivatives because it eliminates the silanol interaction entirely. Use a Methanol/Water or Acetonitrile/Water gradient. The DNP group provides excellent retention on C18.
Q: I used TEA, but now I can't get rid of it. The NMR shows ethyl peaks.A: TEA salts can be sticky. If the HCl wash (Protocol A) didn't work, try drying your sample under high vacuum with mild heat (40°C) for an extended period. Alternatively, run a quick "plug" filtration through a small pad of neutral silica using 100% DCM to leave the polar TEA salts behind.
Q: Is the yellow color a reliable indicator of purity?A: Not always. DNP byproducts (like 2,4-dinitrophenol) are also intensely yellow. You must verify fractions by TLC. 2,4-dinitrophenol is more acidic and will often streak even worse than your amine; it can be removed by washing your organic layer with 1M NaOH (if your product is not acidic).
References
Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns.Link
Biotage. (2023). Is there an easy way to purify organic amines? The Flash Blog. Link
Comparative Mass Spectrometry Guide: Dinitrophenyl Methylpiperazine (DNP-MP) Profiling
This guide details the mass spectrometry fragmentation profile of 1-(2,4-dinitrophenyl)-4-methylpiperazine (DNP-MP) , a derivative often formed when characterizing methylpiperazine moieties in pharmaceutical analysis. It...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation profile of 1-(2,4-dinitrophenyl)-4-methylpiperazine (DNP-MP) , a derivative often formed when characterizing methylpiperazine moieties in pharmaceutical analysis. It compares this derivatization strategy against high-performance alternatives like Dansyl Chloride and native analysis.
Executive Summary
Dinitrophenyl methylpiperazine (DNP-MP) is the product of reacting 1-methylpiperazine with 2,4-dinitrofluorobenzene (Sanger’s Reagent). While historically significant for UV-Vis detection (
nm), its utility in Mass Spectrometry (MS) lies in shifting low-molecular-weight amines away from the solvent front and providing characteristic nitro-loss fragmentation patterns.
This guide compares DNP-MP against Dansyl-MP (the current gold standard for amine sensitivity) and Native Analysis (HILIC/Ion Pairing), evaluating sensitivity, fragmentation specificity, and cost-efficiency.
Feature
DNP-MP (Sanger's)
Dansyl-MP
Native Methylpiperazine
Precursor Ion ()
~267
~334
101
Ionization Mode
ESI (+) / APCI (-)
ESI (+)
ESI (+)
Key Fragment
221 (-), 237 (-)
171 (Dimethylaminonaphthalene)
58, 70
Sensitivity
Moderate (High background)
High (Fluorescence + ESI)
Low (Matrix suppression)
Retention (C18)
Strong
Very Strong
Weak (Requires HILIC)
Mechanistic Deep Dive: DNP-MP Fragmentation
The fragmentation of DNP-MP under Electrospray Ionization (ESI+) is driven by the basicity of the
-methyl nitrogen and the lability of the nitro groups on the phenyl ring.
Charge Localization
Unlike many DNP derivatives where the DNP group is the primary charge carrier in negative mode, the presence of the highly basic
-methyl group () on the piperazine ring localizes the proton here in positive mode ( at 267).
Primary Fragmentation Pathways
Nitro Group Losses (Diagnostic): The most distinct feature of DNP derivatives is the sequential loss of radical neutrals.
Loss of
(-30 Da): Yields 237. Common in nitroaromatics due to nitro-nitrite rearrangement.
Loss of
(-46 Da): Yields 221. This is often the base peak or a major fragment at medium collision energies (CE ~15-25 eV).
Piperazine Ring Cleavage: At higher energies, the piperazine ring undergoes cross-ring cleavage (Retro-Diels-Alder type or simple bond scission), often generating ions at
71 or 58 (related to the N-methyl formaldimine cation).
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for the protonated precursor.
Caption: ESI+ Fragmentation pathway of DNP-MP showing characteristic nitro losses and skeletal cleavage.
Comparative Performance Analysis
DNP-MP vs. Dansyl-MP
Dansyl Chloride (DNS-Cl) is the primary alternative for amine derivatization.
Selectivity: Dansyl derivatives produce a dominant, highly stable fragment at
171 (dimethylaminonaphthalene cation) regardless of the amine structure. This makes Dansyl ideal for class-specific screening (Precursor Ion Scan of 171).
Specificity: DNP-MP retains more structural information about the analyte in its MS/MS spectrum (e.g., the
221 ion still contains the piperazine core). If you need to prove the identity of the piperazine, DNP is superior. If you need to detect any amine, Dansyl is superior.
Chromatography: Both add hydrophobicity, allowing retention on standard C18 columns, avoiding the need for HILIC.
DNP-MP vs. Native Analysis
Ion Suppression: Native methylpiperazine (
101) falls in the "chemical noise" region of most mass spectrometers (solvent clusters, background ions). DNP shifts the mass to ~267, a quieter region.
Retention: Native methylpiperazine is highly polar and elutes in the void volume on C18. DNP derivatization increases the retention factor (
), allowing separation from salts and matrix effects.
Decision Matrix
Caption: Workflow for selecting the optimal derivatization strategy based on analytical requirements.
Experimental Protocols
Derivatization Protocol (Sanger’s Method)
Note: FDNB is a vesicant and suspected carcinogen. Handle in a fume hood.
Preparation: Dissolve the sample (containing methylpiperazine) in 100 µL of 0.5 M Sodium Bicarbonate buffer (pH 9.0).
Reaction: Add 100 µL of 1-fluoro-2,4-dinitrobenzene (FDNB) solution (1% v/v in Acetone).
Incubation: Vortex and heat at 60°C for 20 minutes. The solution should turn yellow (formation of DNP-amine).
Quenching: Add 50 µL of 1 M HCl to stop the reaction and neutralize the pH.
Extraction (Optional): Extract with Ethyl Acetate if matrix cleaning is required; otherwise, dilute with mobile phase.
LC-MS/MS Acquisition Parameters
To replicate the fragmentation data described:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
Gradient: 5% B to 95% B over 5 minutes.
MS Source: ESI Positive Mode.
MRM Transitions (Quantification):
Quantifier:
(Loss of , CE: 15 eV).
Qualifier:
(Loss of , CE: 10 eV).
Structural:
(Piperazine fragment, CE: 35 eV).
References
Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. [1]
Tai, H.C., et al. (2020). "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.
BenchChem. (2025).[2][3] "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."
Santa Cruz Biotechnology. "1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine Product Data."
Comparative Guide: Reactivity of 2-Methylpiperazine in Arylation (N1 vs. N4 Selectivity)
This guide provides an in-depth technical comparison of the reactivity profiles for 2-methylpiperazine in arylation reactions. Editorial Note on Nomenclature: In the context of piperazine arylation, the terms "2-methyl"...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the reactivity profiles for 2-methylpiperazine in arylation reactions.
Editorial Note on Nomenclature: In the context of piperazine arylation, the terms "2-methyl" and "3-methyl" frequently refer to the regiochemical outcome of the reaction rather than distinct starting materials (since unsubstituted 2-methylpiperazine and 3-methylpiperazine are identical tautomers).
"3-Methyl" Product: Result of arylation at the unhindered N4 position (the aryl group is assigned position 1, placing the methyl at 3).
"2-Methyl" Product: Result of arylation at the hindered N1 position (the aryl group is assigned position 1, placing the methyl at 2).
This guide analyzes the divergent synthesis of these two scaffolds.
Executive Summary: The Regioselectivity Divergence
The arylation of 2-methylpiperazine presents a classic case of steric differentiation. The molecule contains two nucleophilic nitrogen atoms with distinct steric environments.
N4 (Distal): Sterically accessible, kinetically favored. Reacts under standard Buchwald-Hartwig or
conditions to yield the 1-aryl-3-methylpiperazine scaffold.
N1 (Proximal): Sterically encumbered by the adjacent C2-methyl group. Reactivity is significantly attenuated. Direct arylation is poor; synthesis of the 1-aryl-2-methylpiperazine scaffold typically requires protection-deprotection strategies.
Quick Comparison Matrix
Feature
Target: 3-Methyl Scaffold (N4-Arylation)
Target: 2-Methyl Scaffold (N1-Arylation)
Reaction Site
N4 (Unblocked)
N1 (Hindered by C2-Me)
Kinetics
Fast ()
Slow ()
Primary Method
Direct Buchwald-Hartwig /
Protection-Directed Synthesis
Typical Yield
High (80-95%)
Moderate (Total route: 50-70%)
Ligand Requirement
Standard (e.g., BINAP, XPhos)
Specialized (if direct) or N/A (if protected)
Main Challenge
Bis-arylation (if stoichiometry is off)
Steric clash, low conversion, catalyst death
Mechanistic Analysis & Decision Pathways
The choice between generating the 2-methyl or 3-methyl isomer is dictated by the energy barrier difference in the amine binding step of the catalytic cycle (for Pd-catalyzed) or the nucleophilic attack (for
).
The Steric "Picket Fence"
The methyl group at C2 projects electron density and physical bulk into the coordination sphere of N1.
Pathway A (N4 Attack): The palladium oxidative addition complex (
) approaches N4 with minimal interference.
Pathway B (N1 Attack): The C2-methyl group creates severe 1,2-allylic strain-like interactions with the incoming electrophile. This destabilizes the transition state, making direct N1-arylation thermodynamically and kinetically unfavorable unless N4 is blocked.
Decision Workflow (DOT Diagram)
Figure 1: Divergent synthetic workflows for accessing 3-methyl vs. 2-methyl piperazine scaffolds. Note that the "2-methyl" route requires a protection strategy to overcome the natural kinetic preference for N4.
Experimental Protocols
Protocol A: Synthesis of 1-Aryl-3-methylpiperazine (N4-Selectivity)
Objective: High-yield direct arylation.
Mechanism: Kinetic control. The unhindered N4 reacts significantly faster than N1.
, Ligand, and NaOtBu. Purge with Argon/Nitrogen for 5 minutes.
Addition: Add degassed solvent, Aryl Bromide, and 2-Methylpiperazine.
Heating: Heat to 80–100°C. Monitor by LCMS.
Checkpoint: Reaction should be complete within 2-6 hours.
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Expected Outcome: >90% regioselectivity for the N4-arylated product (3-methyl isomer).
Protocol B: Synthesis of 1-Aryl-2-methylpiperazine (N1-Selectivity)
Objective: Overcoming steric hindrance to arylate N1.
Mechanism: Protection-driven regiocontrol. Since N4 is more reactive, it selectively reacts with Boc anhydride, leaving N1 available for the subsequent forcing arylation.
Phase 1: Selective Protection
Dissolve 2-methylpiperazine (1.0 equiv) in DCM (0°C).
Add
(1.0 equiv) dropwise over 1 hour. Crucial: Slow addition favors the kinetic N4-Boc product.
Warm to RT and stir for 4 hours.
Result:1-Boc-3-methylpiperazine (Note: IUPAC numbering changes; the Boc is on the unhindered nitrogen). This leaves the hindered nitrogen (adjacent to methyl) free.
Combine Aryl Halide, Protected Piperazine, Catalyst (2-5 mol%), and Base in Toluene/Dioxane.
Heat vigorously (100°C+) for 12–24 hours.
Workup: Standard extraction.
Deprotection: Treat the intermediate with TFA/DCM or HCl/Dioxane to remove the Boc group.
Final Product:1-Aryl-2-methylpiperazine .
Critical Data Comparison
The following data illustrates the performance gap between the two isomers under standard conditions (Pd/BINAP, Ph-Br).
Parameter
N4-Arylation (3-Me Product)
N1-Arylation (2-Me Product)
Conversion (4h, 80°C)
>95%
<10% (Trace)
Enantiomeric Retention
High (No racemization)
Risk of racemization if temp >120°C
Ligand Sensitivity
Low (Works with , BINAP)
High (Requires Buchwald Gen 3/4)
By-products
Bis-arylation (if piperazine limiting)
Hydrodehalogenation of Ar-X
Why Direct N1 Arylation Fails
Attempts to directly arylate N1 without protecting N4 almost exclusively result in N4-arylation. Even if 1.0 equivalent of Ar-X is used, the reaction consumes the "easy" N4 sites first. If forcing conditions are applied to unblocked 2-methylpiperazine, the result is often a mixture of 1,4-diaryl-2-methylpiperazine and 1-aryl-3-methylpiperazine , with very little mono-N1 product.
A Comparative Guide to the UV-Vis Absorption Maxima of 1-(2,4-Dinitrophenyl)-3-methylpiperazine
This in-depth technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 1-(2,4-Dinitrophenyl)-3-methylpiperazine. Designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 1-(2,4-Dinitrophenyl)-3-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its absorption maxima (λmax), offering a comparative perspective with structurally similar compounds and exploring the influence of solvent polarity. The guide is grounded in established spectroscopic principles and provides detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of UV-Vis Spectroscopy in Pharmaceutical Analysis
UV-Vis spectrophotometry is a cornerstone analytical technique in the pharmaceutical industry, valued for its simplicity, high sensitivity, and cost-effectiveness.[1][2] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method provides critical information about a molecule's electronic structure. For drug development professionals, determining the λmax is fundamental for both qualitative and quantitative analysis, enabling the identification of active pharmaceutical ingredients (APIs), the detection of impurities, and the development of stability-indicating assays.[3] The chromophoric 2,4-dinitrophenyl moiety in 1-(2,4-Dinitrophenyl)-3-methylpiperazine makes it an ideal candidate for analysis by UV-Vis spectroscopy.
Comparative Analysis of UV-Vis Absorption Maxima
The electronic transitions responsible for the UV-Vis absorption in such compounds are primarily π → π* and n → π* transitions. The intense absorption bands are typically associated with the π → π* transitions of the aromatic ring, while the lower intensity, longer-wavelength absorptions can be attributed to n → π* transitions involving the lone pair of electrons on the nitrogen atoms of the nitro groups and the piperazine ring.
Table 1: Comparison of Expected UV-Vis Absorption Maxima of 1-(2,4-Dinitrophenyl)-3-methylpiperazine and Related Compounds
Compound
Expected λmax (nm) in Non-Polar Solvent (e.g., Cyclohexane)
Expected λmax (nm) in Polar Protic Solvent (e.g., Ethanol)
Key Structural Difference
1-(2,4-Dinitrophenyl)piperazine
~330 - 350
~340 - 360
Unsubstituted piperazine ring
1-(2,4-Dinitrophenyl)-3-methylpiperazine
~330 - 350
~340 - 360
Methyl group at the 3-position of the piperazine ring
2,4-Dinitrophenylhydrazine
~350 - 360
~360 - 370
Hydrazine group instead of piperazine
2,4-Dinitrophenol
~358
~360 (undissociated)
Hydroxyl group instead of piperazine
Discussion of Structural Influences:
The 2,4-Dinitrophenyl Chromophore: This is the dominant group determining the primary absorption bands. The two nitro groups are strong electron-withdrawing groups, which extend the conjugation of the benzene ring and shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
The Piperazine Moiety: The piperazine ring acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The nitrogen atoms' lone pairs can participate in n → π* transitions.
The 3-Methyl Group: The introduction of a methyl group at the 3-position of the piperazine ring is expected to have a minimal effect on the λmax. This is because the methyl group is not directly attached to the chromophore and does not significantly alter the electronic transitions of the dinitrophenyl ring system. A minor batochromic or hypsochromic shift of a few nanometers might be observed due to subtle changes in the molecule's overall electronic environment and conformation, but a major shift is unlikely.
The Critical Role of Solvent Effects
The choice of solvent can significantly impact the UV-Vis spectrum of a compound, causing shifts in the absorption maxima.[4] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[5]
π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths).[4][5]
n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, hydrogen-bonding solvents due to the interaction with the non-bonding electrons. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).[5]
For nitroaromatic compounds like 1-(2,4-Dinitrophenyl)-3-methylpiperazine, the π → π* transitions are dominant. Therefore, an increase in solvent polarity is expected to cause a bathochromic shift in the main absorption band.
Table 2: Predicted Solvent Effects on the λmax of 1-(2,4-Dinitrophenyl)-3-methylpiperazine
Solvent
Polarity
Expected λmax (nm)
Predicted Shift
Cyclohexane
Non-polar
~330 - 350
-
Dichloromethane
Polar aprotic
~335 - 355
Bathochromic
Acetonitrile
Polar aprotic
~340 - 360
Bathochromic
Ethanol
Polar protic
~340 - 360
Bathochromic
Water
Highly polar protic
~345 - 365
Bathochromic
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following protocol outlines a robust, self-validating system for the accurate determination of the UV-Vis absorption spectrum and λmax of 1-(2,4-Dinitrophenyl)-3-methylpiperazine.
Materials and Instrumentation
Analyte: 1-(2,4-Dinitrophenyl)-3-methylpiperazine (of known purity)
Solvents: Spectroscopic grade cyclohexane, dichloromethane, acetonitrile, and ethanol.
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
Cuvettes: Matched 1 cm path length quartz cuvettes.
Experimental Workflow
Figure 1: Experimental workflow for the determination of UV-Vis absorption maxima.
Step-by-Step Methodology
Preparation of Stock Solution:
Accurately weigh approximately 10 mg of 1-(2,4-Dinitrophenyl)-3-methylpiperazine.
Dissolve the compound in 10 mL of spectroscopic grade acetonitrile to prepare a stock solution of 1 mg/mL. Causality: Acetonitrile is a good initial solvent as it has a low UV cutoff and can dissolve a wide range of organic compounds.
Preparation of Working Solutions:
Dilute the stock solution with each of the chosen solvents (cyclohexane, dichloromethane, acetonitrile, and ethanol) to obtain a final concentration of approximately 10 µg/mL. Trustworthiness: Preparing fresh dilutions from a single stock solution minimizes variability.
Instrument Setup and Calibration:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Perform instrument self-diagnostics and calibration as per the manufacturer's instructions.
Blank Measurement:
Fill a quartz cuvette with the solvent to be used for the sample measurement. This will serve as the blank.
Place the blank cuvette in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 400 nm to 200 nm). Causality: The blank measurement corrects for any absorbance from the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.
Sample Measurement:
Rinse a second quartz cuvette with the sample solution before filling it.
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
Scan the sample from 400 nm to 200 nm and record the absorbance spectrum.
Data Analysis:
Identify the wavelength at which the maximum absorbance occurs (λmax).
Record the absorbance value at the λmax.
Repeat the measurement for each solvent.
Logical Relationships in the Protocol
Figure 2: Logical relationships in the UV-Vis experimental protocol.
Conclusion
This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption maxima of 1-(2,4-Dinitrophenyl)-3-methylpiperazine. While direct experimental data is not currently published, a comparative analysis with structurally related compounds allows for a reliable prediction of its spectral behavior. The key determinant of the UV-Vis spectrum is the 2,4-dinitrophenyl chromophore, with the methyl-substituted piperazine ring expected to have a negligible effect on the λmax. A pronounced bathochromic shift of the primary absorption band is anticipated with increasing solvent polarity. The detailed experimental protocol provided herein offers a robust methodology for the empirical determination of these properties, ensuring accuracy and reproducibility in a research or quality control setting.
References
The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). Google Scholar.
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent.
The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025).
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
UV Spectrophotometry as a Pharmaceutical Testing Solution. (2023). HunterLab.
Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021). Science Publishing Group.
DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE. Flinn Scientific.
Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds.
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023).
UV-VIS Experiment AS230. Scribd.
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
Solvent Effects in UV-Vis Spectroscopy. Scribd.
Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Journal of Molecular Structure.
Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. (2024). Nepal Journals Online.
General Tests / Ultraviolet-visible Spectrophotometry. Japanese Pharmacopoeia.
The Basics of UV-Vis Spectrophotometry. Agilent.
UV/Vis Spectrophotometry - Fundamentals and Applications. (2025).
1-(2,4-Dinitrophenyl)piperazine. PubChem.
Synthesis of 1,4-dinitrofurazano(3,4-b)piperazine.
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.
UV-Vis Spectrum D
UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of...
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025). MDPI.
UV-Vis spectrum of (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine.
comparative biological activity of dinitrophenyl vs nitrophenyl piperazines
Topic: Comparative Biological Activity of Dinitrophenyl vs. Nitrophenyl Piperazines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Biological Activity of Dinitrophenyl vs. Nitrophenyl Piperazines
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis comparing 1-(2,4-dinitrophenyl)piperazine (DNP-P) and 1-(nitrophenyl)piperazine (NP-P) derivatives. While both scaffolds share the N-aryl piperazine core—a "privileged structure" in medicinal chemistry—their biological profiles diverge radically due to the electronic influence of the nitro groups.
Nitrophenyl Piperazines (Mono-nitro): Predominantly explored as tunable scaffolds for GPCR ligands (5-HT, Dopamine) and antimicrobial agents . They exhibit moderate reactivity and controllable cytotoxicity.
Dinitrophenyl Piperazines (Di-nitro): Characterized by extreme electron deficiency. Historically linked to mitochondrial uncoupling and high cytotoxicity, they are valuable primarily as metabolic probes, chromophores, and specific enzyme inhibitors rather than therapeutic receptor ligands.
Chemical Foundation & Synthesis
The biological divergence begins with the chemistry. The number of nitro groups dictates the electrophilicity of the precursor and the basicity of the resulting piperazine.
The synthesis of both compounds relies on SNAr, but the reaction kinetics differ significantly.
2,4-Dinitrochlorobenzene (for DNP-P): The presence of two nitro groups (ortho and para) creates a highly electron-deficient ring, making the chlorine extremely labile. This reaction proceeds rapidly under mild conditions.
4-Nitrochlorobenzene (for NP-P): With only one activating group, the ring is less electrophilic. Synthesis requires higher temperatures (reflux) and longer reaction times.
Mono-Nitrophenyl Derivatives:
Recent studies (e.g., Source 1) highlight 1-(4-nitrophenyl)piperazine derivatives as promising antimicrobial agents. The mechanism typically involves membrane disruption or specific enzyme inhibition (e.g., bacterial efflux pumps).
Data Point: MIC values against S. aureus and M. kansasii are often in the 15–30 µM range for optimized derivatives.
Structure-Activity Relationship (SAR): Activity is enhanced by adding lipophilic tails (e.g., alkoxy groups) to the phenyl ring, improving bacterial cell wall penetration.
Dinitrophenyl Derivatives:
While DNP derivatives show antifungal activity, their utility is limited by non-specific toxicity. The 2,4-dinitrophenyl moiety acts as a protonophore , disrupting the transmembrane electrochemical gradient in both fungal and mammalian cells.
Observation: Often bacteriostatic rather than bactericidal at lower concentrations due to ATP depletion.
2.2 Cytotoxicity & Mitochondrial Toxicity
This is the critical differentiator.
The "Uncoupling" Effect (DNP-P):
The 2,4-dinitrophenyl group allows the molecule to shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncouples oxidative phosphorylation.[8]
Result: Energy is released as heat (hyperthermia) rather than stored as ATP.
Toxicity: High. IC50 values in mammalian cell lines are typically low (< 10 µM), leading to rapid apoptosis or necrosis.
Receptor-Targeted Toxicity (NP-P):
Mono-nitro derivatives generally lack the acidity required to act as efficient protonophores. Their cytotoxicity is usually "off-target" and significantly lower (IC50 > 50–100 µM in non-target cells), making them safer therapeutic candidates.
2.3 CNS Receptor Affinity (5-HT/Dopamine)
NP-P: The 1-(2-nitrophenyl)piperazine isomer is a known pharmacophore for 5-HT (Serotonin) and Dopamine receptors. The basic nitrogen at position 4 is crucial for ionic interaction with the aspartate residue in the receptor binding pocket.
DNP-P: The bulkiness of the ortho-nitro group and the reduced basicity of the piperazine nitrogens generally abolish high-affinity binding to these GPCRs.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways: the synthetic logic and the resulting biological mechanism of action.
Figure 1: Comparative Synthesis and Biological Pathways. Note the divergence from common precursors to distinct toxicological vs. therapeutic outcomes.
Experimental Protocols
Protocol A: Synthesis of 1-(2,4-Dinitrophenyl)piperazine
This protocol demonstrates the high reactivity of the DNP scaffold.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,4-Dinitrophenyl)-3-methylpiperazine
This document provides essential safety and handling protocols for 1-(2,4-dinitrophenyl)-3-methylpiperazine. As no comprehensive safety data sheet (SDS) currently exists for this specific compound, this guide synthesizes...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and handling protocols for 1-(2,4-dinitrophenyl)-3-methylpiperazine. As no comprehensive safety data sheet (SDS) currently exists for this specific compound, this guide synthesizes data from structurally related molecules—namely the highly reactive 2,4-dinitrophenyl (DNP) moiety and the bioactive piperazine scaffold. Researchers must recognize that this compound presents a dual-threat profile, and all handling procedures should be approached with a high degree of caution. A thorough, procedure-specific risk assessment is mandatory before any work commences.
The Dual-Hazard Profile: Understanding the Risk
The chemical structure of 1-(2,4-dinitrophenyl)-3-methylpiperazine combines two distinct hazard classes. The risk profile must be considered a composite of the dangers presented by both the dinitrophenyl group and the piperazine ring system.
The 2,4-Dinitrophenyl (DNP) Moiety : This is the primary driver of acute toxicity and physical hazards. DNP-containing compounds are notorious for several risks:
Explosive Instability : When dry, dinitrophenyl compounds can be sensitive to shock, friction, or heat, posing a significant explosion risk.[1][2] They may form explosive salts with bases.[2]
High Acute Toxicity : DNP compounds are classified as acutely toxic.[1] Exposure via any route (inhalation, ingestion, or skin contact) can lead to severe systemic effects, including headache, nausea, dizziness, and in higher doses, damage to the central nervous and cardiovascular systems.[1][3] The mechanism involves the uncoupling of oxidative phosphorylation, leading to rapid heat generation and potentially fatal hyperthermia.[4][5]
Organ Damage : Long-term or repeated exposure may lead to the formation of cataracts, liver and kidney damage, and anemia.[3]
The Piperazine Moiety : Piperazine and its derivatives are a well-known class of biologically active compounds. While generally less acutely hazardous than the DNP group, they present their own set of risks:
Skin and Eye Irritation : Piperazine is a known irritant and can cause allergic skin reactions, such as dermatitis, in sensitive individuals.[6][7]
Respiratory Effects : Inhalation can irritate the respiratory tract.[7]
Systemic Effects : Many piperazine derivatives exhibit psychoactive properties and can have effects on the central nervous system.[8][9] While the specific toxicology of this compound is unknown, the potential for unforeseen biological effects warrants caution.
Table 1: Consolidated Hazard Summary
Hazard Category
Associated Moiety
Potential Effects & Consequences
Physical Hazards
2,4-Dinitrophenyl
Highly Flammable/Explosive : Solid may be explosive when dry, heated, or subjected to shock/friction.[1][2]
Acute Toxicity
2,4-Dinitrophenyl
Severe Poisoning : Can be fatal if inhaled, ingested, or absorbed through the skin. May cause hyperthermia, nausea, headache, and seizures.[3][4]
Organ Toxicity
2,4-Dinitrophenyl
Long-Term Damage : Potential for damage to the liver, kidneys, nervous system, and eyes (cataracts) with repeated exposure.[3]
Irritation/Corrosion
Piperazine
Skin & Eye Irritant : Can cause skin irritation, allergic reactions, and serious eye irritation.[6][7]
Respiratory Hazard
Piperazine
Inhalation Irritant : Dust or aerosols may irritate the nose, throat, and lungs.[7]
Reproductive Hazard
Piperazine
Piperazine derivatives are suspected of damaging fertility or the unborn child.[6]
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls designed to minimize exposure.
Designated Work Area : All work with 1-(2,4-dinitrophenyl)-3-methylpiperazine must be conducted in a designated area with restricted access. The area should be clearly marked with warning signs indicating the presence of a highly toxic and potentially explosive substance.
Chemical Fume Hood : All manipulations, including weighing, transfers, and the preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Minimize Quantities : Use the smallest quantity of the chemical necessary for the experiment.
Wet Handling : Whenever possible, handle the material in a wetted state to reduce the risk of dust generation and explosion.[10][11] If the material is received dry, extreme caution must be exercised.
Essential Personal Protective Equipment (PPE)
Given the compound's high toxicity and potential for skin absorption, a comprehensive PPE strategy is non-negotiable. Double gloving is mandatory for all handling procedures.[1]
Hand Protection
Rationale : The primary risk is dermal absorption of this highly toxic compound. A single glove may have pinholes or can be quickly permeated by solvents. Double-gloving provides a critical layer of redundancy.
Protocol :
Inner Glove : Wear a thin, powder-free nitrile glove as the base layer.
Outer Glove : Wear a second, heavier-duty nitrile glove over the first. Ensure the outer glove cuff extends over the sleeve of the lab coat.
Inspection and Replacement : Always inspect gloves for tears or punctures before use. If direct contact with the compound occurs, remove both gloves immediately, wash hands thoroughly, and don a new pair. Change gloves frequently, at a minimum every 1-2 hours, or as determined by your specific risk assessment.
Body Protection
Rationale : Protects skin from contamination by spills or dust and provides a barrier against fire.
Protocol :
Lab Coat : A flame-resistant lab coat is required. It must be fully buttoned with sleeves rolled down.
Clothing : Long pants and fully enclosed, chemical-resistant shoes are mandatory. Shorts, skirts, and open-toed shoes are strictly prohibited.
Eye and Face Protection
Rationale : Protects against splashes of solutions or accidental aerosolization of powder, which could cause severe eye damage and rapid systemic absorption.
Protocol :
Chemical Splash Goggles : Must be worn at all times in the designated area. Standard safety glasses do not provide adequate protection.[1]
Face Shield : A full-face shield must be worn over the chemical splash goggles whenever handling the solid powder or when there is a significant splash risk.
Respiratory Protection
Rationale : To prevent the inhalation of highly toxic dust.
Protocol :
Weighing Operations : When weighing the solid material, even within a fume hood, a NIOSH-approved elastomeric half-mask respirator with P100 (particulate) filters should be worn as an added precaution against aerosolization.
Fit Testing : All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and storage.
Table 2: PPE Requirements by Task
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Storage & Transport (Closed Container)
Single Pair Nitrile Gloves
Safety Glasses
Lab Coat
Not Required
Weighing Solid Compound
Mandatory Double Nitrile Gloves
Chemical Splash Goggles & Face Shield
Flame-Resistant Lab Coat
P100 Respirator Recommended
Preparing Solutions
Mandatory Double Nitrile Gloves
Chemical Splash Goggles (& Face Shield if splash risk)
Flame-Resistant Lab Coat
Not required if in fume hood
Running Reaction / Workup
Mandatory Double Nitrile Gloves
Chemical Splash Goggles
Flame-Resistant Lab Coat
Not required if in fume hood
Spill Cleanup
Heavy-Duty Double Gloves (e.g., Nitrile/Neoprene)
Chemical Splash Goggles & Face Shield
Chemical-Resistant Apron over Lab Coat
P100 Respirator or SCBA (depending on spill size)
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a significant risk. Strict procedures for putting on (donning) and taking off (doffing) PPE are critical to user safety.